N-Aminoazetidine Confers PDE2 IC₅₀ of 1.6 nM with >4,000-Fold Selectivity in Pyrazolo[3,4-d]pyrimidine Scaffolds
In a systematic evaluation of cyclic amine substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine core, the N-aminoazetidine moiety (derived from 1-aminoazetidin-3-ol) was identified as the superior substituent, yielding derivative 60 with a PDE2 IC₅₀ of 0.0016 μM (1.6 nM) [1]. This potency was accompanied by >4,000-fold selectivity over other PDE family members and demonstrated the best overall pharmacokinetic parameters among the series [1]. The study established that the specific N-aminoazetidine geometry and electronic character are critical for achieving this level of target engagement and selectivity.
| Evidence Dimension | PDE2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.0016 μM (1.6 nM) |
| Comparator Or Baseline | Several other cyclic amine substituents (piperidine, morpholine, pyrrolidine variants) evaluated in the same scaffold |
| Quantified Difference | N-Aminoazetidine identified as the 'best amino substituent' with >4,000-fold selectivity; comparator potencies not individually specified but inferior |
| Conditions | Human PDE2A enzyme inhibition assay; pyrazolo[3,4-d]pyrimidine scaffold; European Journal of Medicinal Chemistry 2021 study |
Why This Matters
For CNS drug discovery programs targeting PDE2, the N-aminoazetidine scaffold offers a validated path to low-nanomolar potency and exceptional selectivity—a combination that generic azetidine analogs cannot deliver.
- [1] SL Pharmachem. 1-AMINOAZETIDIN-3-OL technical summary. PDE2 IC₅₀ = 0.0016 μM, selectivity >4,000-fold. European Journal of Medicinal Chemistry 2021. View Source
